

Application Notes: Phosphorodithioates as Extreme Pressure Additives in Lubricants

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Compound of Interest

Compound Name: Phosphorodithioate

Cat. No.: B1214789

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1.0 Introduction

Phosphorodithioates are a class of organophosphorus compounds widely utilized as multifunctional additives in lubricants.[1] Their primary roles are to serve as anti-wear (AW) and extreme pressure (EP) agents, with secondary benefits including antioxidant and corrosion inhibition properties.[2][3][4] The most prominent members of this family are Zinc Dialkyl Dithiophosphates (ZDDPs), which have been a cornerstone of lubricant formulation for decades in applications such as engine oils, hydraulic fluids, and gear oils.[2][5]

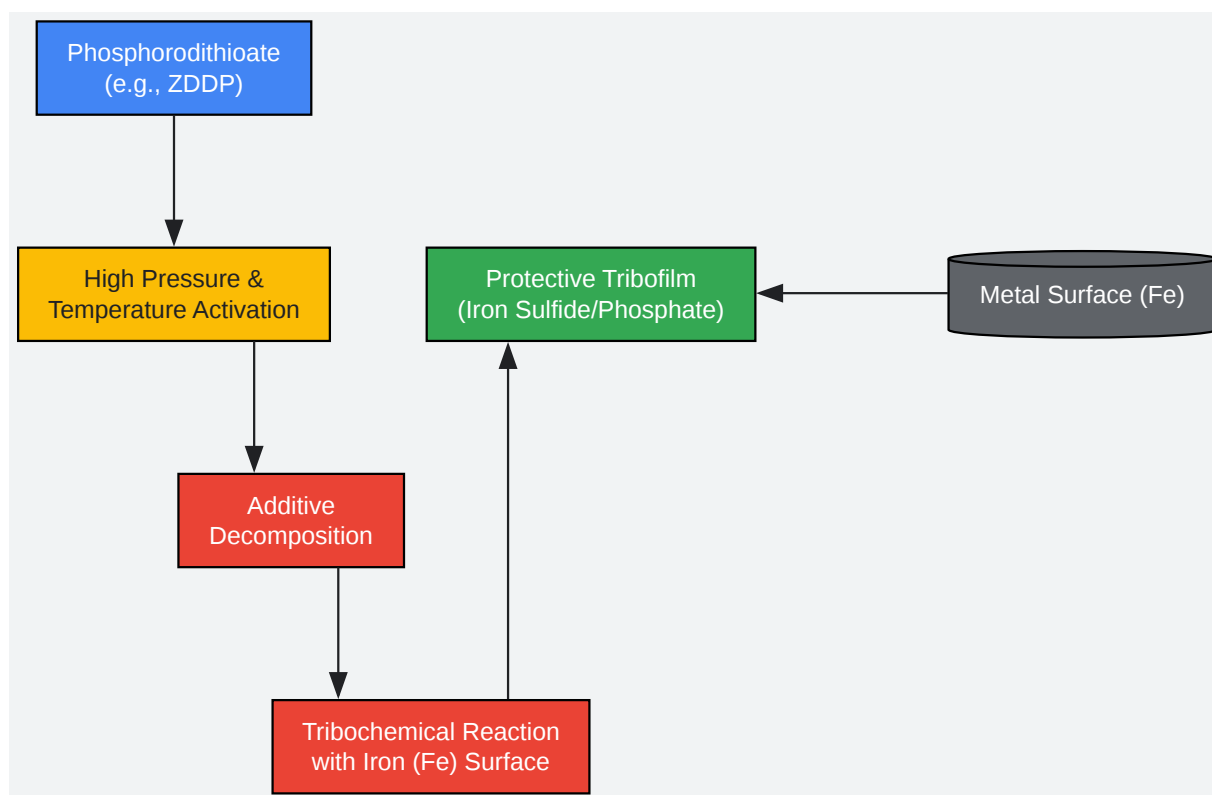
Under conditions of high load and/or temperature, the hydrodynamic film of a lubricant can break down, leading to direct metal-to-metal contact. This results in catastrophic wear, scuffing, and potential welding of moving parts.[6] Extreme Pressure (EP) additives are designed to prevent this by reacting chemically with the metal surfaces to form a protective, sacrificial film that can withstand severe conditions.[6][7] These application notes provide an overview of the mechanism, performance data, and standardized evaluation protocols for **phosphorodithioate**-based EP additives.

2.0 Mechanism of Action

The effectiveness of **phosphorodithioates** as EP additives stems from their ability to decompose under thermal and pressure stress at asperity contacts (microscopic high points on surfaces). This decomposition initiates a series of chemical reactions with the ferrous metal surface.[7]

The process involves several key stages:

- Adsorption: The polar **phosphorodithioate** molecules are adsorbed onto the metal surface.
[7]
- Thermal Decomposition: High temperatures and pressures at the contact points cause the **phosphorodithioate** molecules to decompose.[8][9]
- Tribochemical Reaction: The reactive sulfur and phosphorus species from the decomposed additive react with the iron surface.[7][10]
- Film Formation: This reaction forms a tenacious, glass-like protective film, often composed of a mixture of iron sulfide and iron/zinc polyphosphates.[7][10] This sacrificial layer has a lower shear strength than the base metal, allowing it to be worn away in place of the component surfaces, thereby preventing catastrophic welding and reducing wear.[4]



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Caption: Mechanism of **phosphorodithioate** tribofilm formation.

3.0 Performance Data

The performance of **phosphorodithioate** additives is evaluated using standardized tribological tests that simulate extreme pressure conditions. The two most common tests are the Four-Ball EP Test (ASTM D2783) and the Timken OK Load Test (ASTM D2782 for oils, D2509 for

greases).[11][12] Key performance indicators include the Weld Point and Load-Wear Index (LWI) from the four-ball test, and the OK Load from the Timken test.[13][14] The addition of **phosphorodithioates** significantly enhances these properties over a base lubricant.

Table 1: Representative Performance of **Phosphorodithioate** Additives

Additive Type	Concentration (wt. %)	Four-Ball Weld Point (kgf)	Four-Ball Load-Wear Index (LWI)	Timken OK Load (lbs)
Base Mineral Oil	0	~120	~25	~15
Zinc Dialkyl Dithiophosphate (ZDDP)	1.0 - 2.0	>250	>50	>40
Molybdenum Dithiophosphate (MoDTP)	1.0 - 2.0	>250	>55	>45
Ashless Dithiophosphate	1.5 - 2.5	>200	>45	>35

Note: Values are representative and can vary significantly based on the specific base oil, additive structure (e.g., primary vs. secondary alkyl groups in ZDDP), and synergistic effects with other additives.[15] A Timken OK load of 35 pounds or more generally indicates the presence and proper functioning of EP additives.[12]

4.0 Experimental Protocols

Detailed, standardized protocols are critical for the accurate and reproducible evaluation of EP additive performance.

4.1 Protocol 1: Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)

- Standard: ASTM D2783.[16]

- Objective: To determine the load-carrying properties of a lubricating fluid by measuring its Load-Wear Index (LWI) and Weld Point.[11]
- Apparatus: Four-Ball EP Tester. This device consists of one steel ball rotating under load against three identical steel balls held stationary in a cup filled with the test lubricant.[17]
- Materials:
 - Test Lubricant (Base oil + **phosphorodithioate** additive).
 - AISI E-52100 steel balls, 12.7 mm diameter.[13]
 - Cleaning Solvents (e.g., heptane or acetone).[17]

Procedure:

- Preparation: Thoroughly clean the steel balls and the test cup with solvent to remove any contaminants and allow them to dry.[17]
- Assembly: Place three clean balls into the test cup. Secure them with the lock ring.
- Lubricant Addition: Pour the test lubricant into the cup until the balls are fully submerged.[17]
- Test Initiation: Place the fourth ball in the chuck of the motor spindle. Mount the test cup onto the tester's platform.
- Test Execution: The test is conducted as a series of 10-second runs at a constant speed (typically 1760 rpm) with incrementally increasing loads.[13]
- Data Collection: After each 10-second run, measure the wear scar diameters on the three stationary balls.
- Weld Point Determination: Continue the test with increasing loads until the rotating ball welds to the stationary balls. The weld point is the lowest applied load at which this welding occurs. [11]
- LWI Calculation: The Load-Wear Index is calculated from the wear scar data obtained from the ten runs immediately preceding the weld point, using a formula that incorporates the

applied load and the Hertzian diameter of the scar.[18]

4.2 Protocol 2: Measurement of Extreme-Pressure Properties of Lubricating Oil (Timken Method)

- Standard: ASTM D2782 (Oils) / ASTM D2509 (Greases).[12][19]
- Objective: To determine the maximum load a lubricant can sustain without film failure, reported as the "Timken OK Load".[14]
- Apparatus: Timken Extreme Pressure Tester. The machine rotates a standardized bearing race (cup) against a stationary steel test block.[20] The contact area is lubricated with the test fluid.
- Materials:
 - Test Lubricant.
 - Standardized steel test cup and test block.
 - Cleaning Solvents.

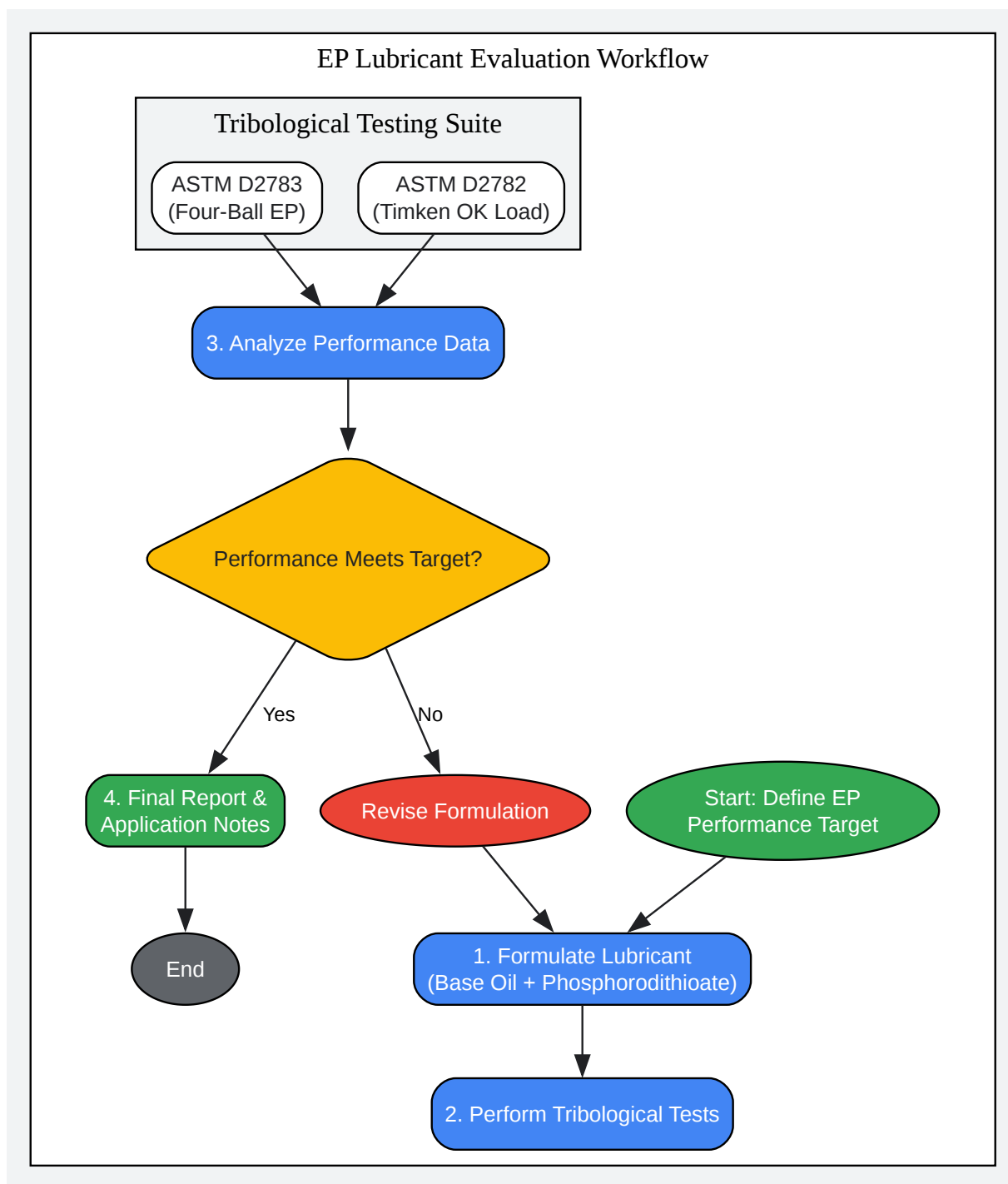
Procedure:

- Preparation: Clean the test cup, block, and lubricant reservoir thoroughly.
- Assembly: Mount a new test cup on the mandrel and secure a new test block in the test block holder.
- Lubrication: Fill the reservoir with the test lubricant, ensuring a continuous flow over the test block.
- Test Initiation: Start the machine to bring the spindle to the specified rotational speed (e.g., 800 rpm).
- Load Application: Apply a predetermined load to the test block for a duration of 10 minutes.
- Inspection: After 10 minutes, stop the machine and inspect the test block's surface.

- OK Load Determination:
 - If the resulting scar is smooth and uniform, the load is considered "OK". The test is repeated with a new cup, a new block surface, and a higher load.[\[12\]](#)
 - If the scar shows evidence of scuffing, scoring, or seizure, the lubricant film has failed.
 - The Timken OK Load is the highest load at which the lubricant passes the test (produces a uniform wear scar) without failing.[\[12\]](#)

5.0 Experimental and Evaluation Workflow

The process of developing and verifying a lubricant with **phosphorodithioate** EP additives follows a logical workflow from formulation to final performance characterization.



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Caption: Workflow for evaluating **phosphorodithioate** EP lubricants.

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